

PROTAC AKR1C3 Degrader-1: A Technical Target Protein Profile

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Compound of Interest

Compound Name: PROTAC AKR1C3 degrader-1

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This in-depth technical guide provides a comprehensive overview of the target protein profile of **PROTAC AKR1C3 degrader-1**. It is intended for researchers, scientists, and drug development professionals engaged in the fields of targeted protein degradation and oncology. This document details the quantitative degradation data, experimental methodologies for characterization, and relevant signaling pathways associated with the target protein, Aldo-Keto Reductase Family 1 Member C3 (AKR1C3).

Quantitative Degradation Profile

PROTAC AKR1C3 degrader-1 is a first-in-class proteolysis-targeting chimera designed to induce the degradation of AKR1C3.[1][2] This heterobifunctional molecule consists of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein, AKR1C3.[3][4][5] The recruitment of the E3 ligase to the target protein leads to its ubiquitination and subsequent degradation by the proteasome.[3][6][7]

The degradation efficiency of **PROTAC AKR1C3 degrader-1** has been quantified in prostate cancer cell lines, demonstrating potent and specific degradation of its primary target, AKR1C3. Notably, this degrader also induces the degradation of related proteins and a key resistance factor in prostate cancer.



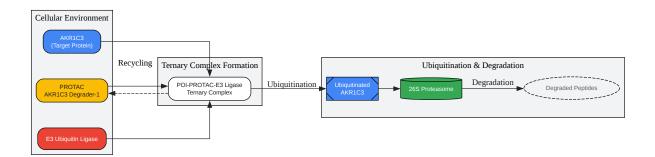
Target Protein	Cell Line	DC50 (nM)	Dmax (%)	Time (h)	Reference
AKR1C3	22Rv1	52	Not Reported	72	[1][2]
ARv7	22Rv1	70	Not Reported	72	[1][2]
AKR1C1/2	22Rv1	Degradation observed, but DC50 not quantified	Not Reported	72	[1][5]

Table 1: Quantitative Degradation Data for **PROTAC AKR1C3 Degrader-1**. DC50 represents the concentration of the degrader required to induce 50% degradation of the target protein. Dmax refers to the maximum level of degradation achieved.

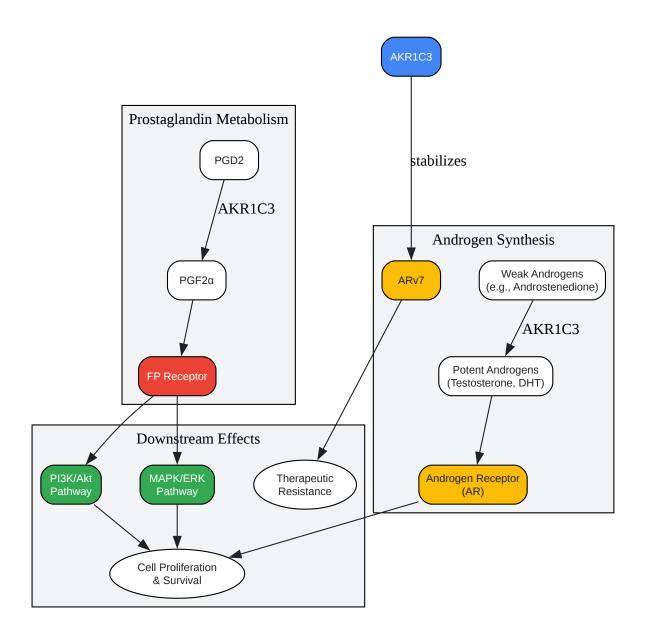
Signaling Pathways PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[3][4][8] The PROTAC molecule forms a ternary complex with the target protein (in this case, AKR1C3) and an E3 ubiquitin ligase.[6][7] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for destruction by the 26S proteasome.[4][8] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.[3][6]

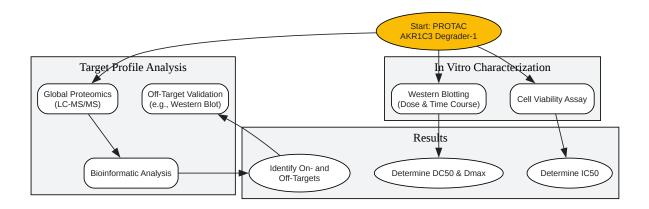












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